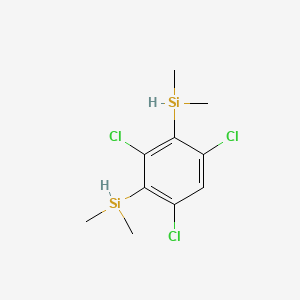
2,4,6-Trichloro-1,3-phenylenebis(dimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trichloro-1,3-phenylenebis(dimethylsilane) is a chemical compound with the molecular formula C10H15Cl3Si2 and a molecular weight of 297.762 g/mol . This compound is characterized by the presence of three chlorine atoms and two dimethylsilane groups attached to a benzene ring. It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-1,3-phenylenebis(dimethylsilane) typically involves the chlorination of 1,3-phenylenebis(dimethylsilane). The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms at the 2, 4, and 6 positions on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of 2,4,6-Trichloro-1,3-phenylenebis(dimethylsilane) involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to achieve the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trichloro-1,3-phenylenebis(dimethylsilane) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving 2,4,6-Trichloro-1,3-phenylenebis(dimethylsilane) include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from reactions involving 2,4,6-Trichloro-1,3-phenylenebis(dimethylsilane) depend on the specific reaction and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms .
Aplicaciones Científicas De Investigación
2,4,6-Trichloro-1,3-phenylenebis(dimethylsilane) has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet widely used in medicine.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trichloro-1,3-phenylenebis(dimethylsilane) involves its interaction with various molecular targets. The chlorine atoms and dimethylsilane groups can participate in chemical reactions, leading to the formation of new compounds with different properties. The specific pathways and molecular targets depend on the context of its use, such as in chemical synthesis or biological studies .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,5,6-Tetrachloro-1,4-phenylenebis(dimethylphenylsilane)
- (2,3,5-Trichloro-1,4-phenylene)bis(trimethylsilane)
- 1,4-Phenylenebis(triphenylsilane)
- 1,2-Propadiene-1,3-diylidenetetrakis(trimethylsilane)
- 1,2-Phenylenebis(phenylmethanone)
Uniqueness
2,4,6-Trichloro-1,3-phenylenebis(dimethylsilane) is unique due to its specific substitution pattern on the benzene ring and the presence of dimethylsilane groups. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
19290-11-0 |
|---|---|
Fórmula molecular |
C10H15Cl3Si2 |
Peso molecular |
297.8 g/mol |
Nombre IUPAC |
dimethyl-(2,4,6-trichloro-3-dimethylsilylphenyl)silane |
InChI |
InChI=1S/C10H15Cl3Si2/c1-14(2)9-6(11)5-7(12)10(8(9)13)15(3)4/h5,14-15H,1-4H3 |
Clave InChI |
UKZIBJGYEQPZIU-UHFFFAOYSA-N |
SMILES canónico |
C[SiH](C)C1=C(C(=C(C=C1Cl)Cl)[SiH](C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{(e)-[(3-Chlorophenyl)imino]methyl}-n,n-dimethylaniline](/img/structure/B11958671.png)

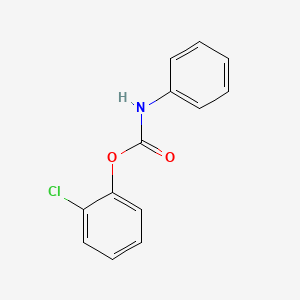
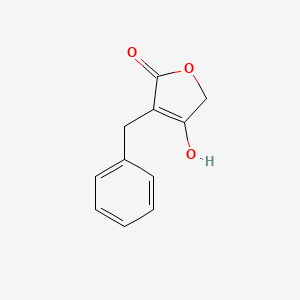
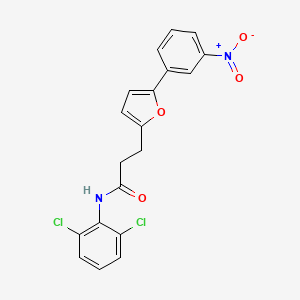



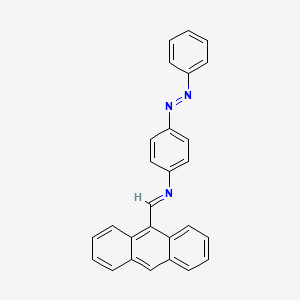
![N-{4-[(2-fluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11958742.png)



